(R)-3-Chloro-1-methyl-piperidine
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Overview
Description
®-3-Chloro-1-methyl-piperidine is a chiral compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-1-methyl-piperidine typically involves the chlorination of 1-methyl-piperidine. One common method is the reaction of 1-methyl-piperidine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{1-Methyl-piperidine} + \text{SOCl}_2 \rightarrow \text{®-3-Chloro-1-methyl-piperidine} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of ®-3-Chloro-1-methyl-piperidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-Chloro-1-methyl-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can convert the compound into different piperidine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products
Substitution: 3-Hydroxy-1-methyl-piperidine.
Oxidation: 3-Chloro-1-methyl-piperidine N-oxide.
Reduction: 3-Methyl-piperidine.
Scientific Research Applications
®-3-Chloro-1-methyl-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-Chloro-1-methyl-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-piperidine: Lacks the methyl group at the nitrogen atom.
1-Methyl-piperidine: Lacks the chlorine atom at the 3-position.
3-Methyl-piperidine: Lacks the chlorine atom and has a methyl group at the 3-position instead.
Uniqueness
®-3-Chloro-1-methyl-piperidine is unique due to its specific chiral configuration and the presence of both chlorine and methyl groups. This combination can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(3R)-3-chloro-1-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISITZDNUGPQFO-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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